DNA-PK Substrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DNA-dependent protein kinase substrate (DNA-PK substrate) is a critical component in the DNA damage response pathway. It plays a significant role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound is a part of the DNA-PK complex, which includes the DNA-PK catalytic subunit and the Ku heterodimer. This complex is essential for maintaining genomic stability and preventing mutations that could lead to cancer .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of DNA-PK substrate involves the synthesis of duplex DNA substrates with specific modifications. For instance, a series of duplex DNA substrates with site-specific cisplatin-DNA adducts can be prepared. Terminal biotin modification and streptavidin blocking are employed to direct DNA-PK binding to the unblocked termini with a specific DNA strand orientation and cisplatin-DNA adduct position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of recombinant DNA technology to produce the necessary proteins and DNA substrates in large quantities. This process may include the use of bacterial or yeast expression systems to produce the DNA-PK catalytic subunit and Ku heterodimer, followed by purification and assembly of the DNA-PK complex.

化学反応の分析

Types of Reactions: DNA-PK substrate undergoes several types of reactions, primarily phosphorylation. The DNA-PK complex phosphorylates various substrates, including itself, in response to DNA damage. This phosphorylation is crucial for the activation of the DNA-PK complex and the subsequent repair of DNA double-strand breaks .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP, which serves as the phosphate donor for phosphorylation reactions. The conditions for these reactions typically involve the presence of double-stranded DNA ends, which are necessary for the activation of the DNA-PK complex .

Major Products: The major products formed from the reactions involving this compound are phosphorylated proteins. These phosphorylated proteins play essential roles in the DNA damage response and repair processes .

科学的研究の応用

DNA-PK substrate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA repair and the role of protein kinases in cellular processes. In biology, this compound is crucial for understanding the cellular response to DNA damage and the maintenance of genomic stability .

In medicine, this compound is a target for cancer therapy. Inhibitors of DNA-PK are being developed and tested in clinical trials as potential treatments for various types of cancer. These inhibitors can sensitize cancer cells to radiotherapy and chemotherapy, making them more effective . In industry, this compound is used in the development of diagnostic tools and therapeutic agents for diseases related to DNA damage and repair .

作用機序

The mechanism of action of DNA-PK substrate involves its role in the DNA-PK complex. Upon DNA damage, the Ku heterodimer binds to the DNA ends and recruits the DNA-PK catalytic subunit. This recruitment leads to the activation of the DNA-PK complex, which then phosphorylates various substrates, including itself. This phosphorylation is essential for the repair of DNA double-strand breaks through the non-homologous end joining pathway .

類似化合物との比較

DNA-PK substrate is unique compared to other similar compounds due to its specific role in the DNA damage response and repair. Similar compounds include other members of the phosphatidylinositol 3-kinase-related kinase family, such as ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related. These kinases also play roles in the DNA damage response but have different substrates and mechanisms of action .

List of Similar Compounds:- Ataxia-telangiectasia mutated

- Ataxia-telangiectasia and Rad3-related

- Mammalian target of rapamycin

- SMG1

- Transformation/transcription domain-associated protein

特性

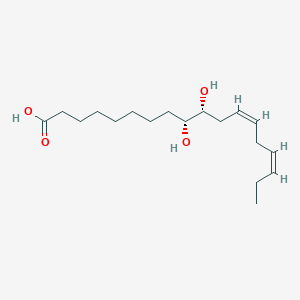

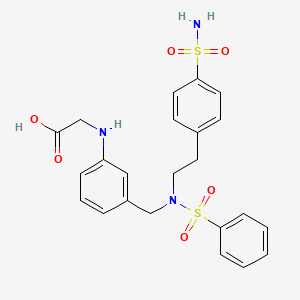

分子式 |

C82H123N19O24 |

|---|---|

分子量 |

1759.0 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C82H123N19O24/c1-43(2)36-56(74(116)97-59(39-48-41-87-51-21-11-10-20-49(48)51)76(118)90-52(22-12-14-32-83)71(113)93-55(82(124)125)23-13-15-33-84)96-77(119)60(40-67(108)109)95-69(111)46(6)89-73(115)58(38-47-18-8-7-9-19-47)94-68(110)45(5)88-70(112)54(28-31-66(106)107)91-72(114)53(27-29-64(86)103)92-78(120)61(42-102)99-75(117)57(37-44(3)4)98-79(121)62-24-16-34-100(62)81(123)63-25-17-35-101(63)80(122)50(85)26-30-65(104)105/h7-11,18-21,41,43-46,50,52-63,87,102H,12-17,22-40,42,83-85H2,1-6H3,(H2,86,103)(H,88,112)(H,89,115)(H,90,118)(H,91,114)(H,92,120)(H,93,113)(H,94,110)(H,95,111)(H,96,119)(H,97,116)(H,98,121)(H,99,117)(H,104,105)(H,106,107)(H,108,109)(H,124,125)/t45-,46-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |

InChIキー |

SJMFTLLFJBDVDZ-MDLTZENWSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)N |

正規SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)

![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)

![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)